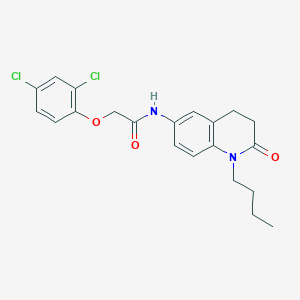
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H22Cl2N2O3 and its molecular weight is 421.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Aspects and Properties
Research into quinoline derivatives, such as the study by Karmakar et al. (2007), explores the structural aspects of amide-containing isoquinoline derivatives. This study highlights the formation of gels and crystalline salts upon treatment with mineral acids, indicating potential for creating varied forms of these compounds based on chemical treatment. The ability to form host–guest complexes with enhanced fluorescence emission points to applications in fluorescence microscopy and materials science (Karmakar, Sarma, & Baruah, 2007).
Synthesis Methodologies
The facile synthesis of complex quinoline derivatives, as demonstrated by King (2007), offers a pathway to efficiently produce compounds with potential therapeutic applications. This method involves a high yielding cyclisation process, indicating the chemical versatility and potential for modification of quinoline derivatives for specific applications (King, 2007).
Therapeutic Applications
An example of therapeutic research is the study by Ghosh et al. (2008), which investigates a novel anilidoquinoline derivative for its efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects, suggesting the potential for quinoline derivatives in antiviral therapies (Ghosh et al., 2008).
Antitumor Activity
Research into quinazolinone analogues, such as the work by Al-Suwaidan et al. (2016), evaluates the in vitro antitumor activity of these compounds. Certain derivatives have shown significant broad-spectrum antitumor activity, indicating the potential of quinoline and its derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Comparative Metabolism Studies
Studies on chloroacetamide herbicides and their metabolites, such as those conducted by Coleman et al. (2000), provide insight into the metabolism of related compounds in human and rat liver microsomes. Understanding the metabolic pathways of these compounds is crucial for assessing their safety and efficacy as therapeutic agents (Coleman et al., 2000).
特性
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O3/c1-2-3-10-25-18-7-6-16(11-14(18)4-9-21(25)27)24-20(26)13-28-19-8-5-15(22)12-17(19)23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEOZPBNVFBJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2774090.png)
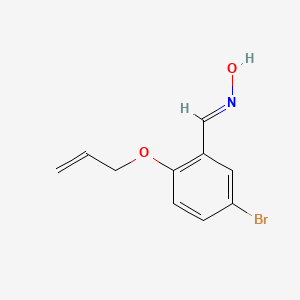
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2774092.png)
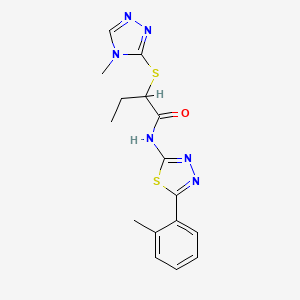
![Methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2774096.png)


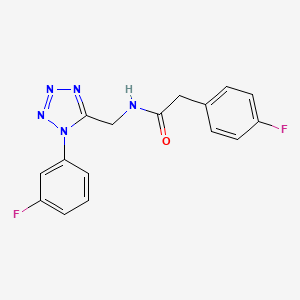
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2774104.png)
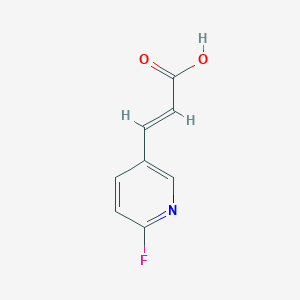
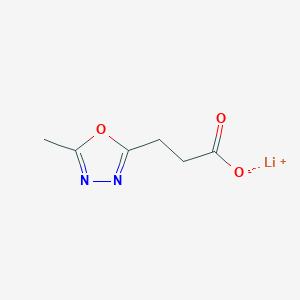
![6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2774110.png)
![6-((2,5-difluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2774111.png)
